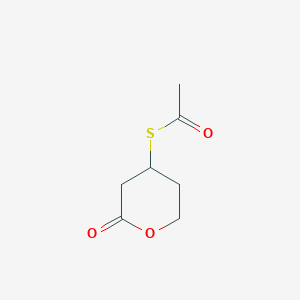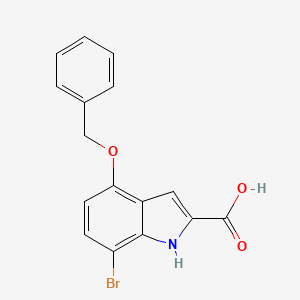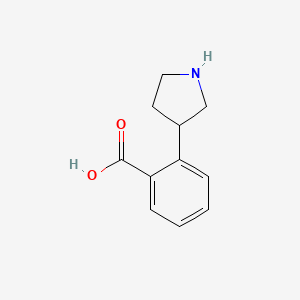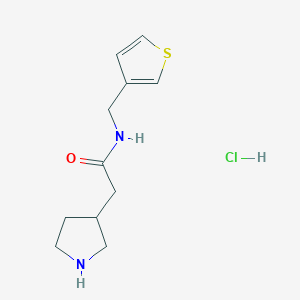
Methyl 2-trifluoromethanesulfinylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-trifluoromethanesulfinylacetate is an organic compound with the molecular formula C4H5F3O3S. It is a colorless liquid that is primarily used in organic synthesis due to its unique chemical properties. The presence of the trifluoromethanesulfinyl group imparts significant reactivity, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-trifluoromethanesulfinylacetate can be synthesized through several methods. One common approach involves the reaction of methyl acetate with trifluoromethanesulfinyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-trifluoromethanesulfinylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions typically yield the corresponding sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethanesulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-trifluoromethanesulfinylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is utilized in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring fluorinated motifs for enhanced bioactivity.
Industry: The compound is employed in the production of agrochemicals and specialty polymers, where its unique reactivity is advantageous.
Wirkmechanismus
The mechanism by which methyl 2-trifluoromethanesulfinylacetate exerts its effects is primarily through its ability to act as an electrophile. The trifluoromethanesulfinyl group is highly electron-withdrawing, making the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the trifluoromethanesulfinyl group into target molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl trifluoromethanesulfonate:
Methyl fluorosulfonate: Similar in structure but with a fluorosulfonyl group instead of a trifluoromethanesulfinyl group.
Uniqueness: Methyl 2-trifluoromethanesulfinylacetate is unique due to the presence of the trifluoromethanesulfinyl group, which imparts distinct reactivity compared to other sulfonyl and sulfinyl compounds. This makes it particularly valuable in reactions requiring strong electron-withdrawing groups to activate specific sites on target molecules.
Eigenschaften
Molekularformel |
C4H5F3O3S |
|---|---|
Molekulargewicht |
190.14 g/mol |
IUPAC-Name |
methyl 2-(trifluoromethylsulfinyl)acetate |
InChI |
InChI=1S/C4H5F3O3S/c1-10-3(8)2-11(9)4(5,6)7/h2H2,1H3 |
InChI-Schlüssel |
VLXAYGDYBJKMTA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CS(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)
![sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)


![7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13515091.png)



![1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13515111.png)


![2-[[(Phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13515127.png)
![Imidazo[1,2-a]pyridine-3-propanol](/img/structure/B13515130.png)
